Cas no 1368434-67-6 (2-(2-bromoethyl)-4-chloro-1-fluorobenzene)

2-(2-bromoethyl)-4-chloro-1-fluorobenzene 化学的及び物理的性質
名前と識別子
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- 5-Chloro-2-fluorophenethyl bromide
- 2-(2-bromoethyl)-4-chloro-1-fluorobenzene
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- インチ: 1S/C8H7BrClF/c9-4-3-6-5-7(10)1-2-8(6)11/h1-2,5H,3-4H2
- InChIKey: FSLDZEZWANIUGT-UHFFFAOYSA-N
- ほほえんだ: BrCCC1C(=CC=C(C=1)Cl)F
計算された属性
- せいみつぶんしりょう: 235.94037 g/mol
- どういたいしつりょう: 235.94037 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 121
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 237.49
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 0
2-(2-bromoethyl)-4-chloro-1-fluorobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1898375-1.0g |
2-(2-bromoethyl)-4-chloro-1-fluorobenzene |
1368434-67-6 | 1g |
$1029.0 | 2023-06-01 | ||
Alichem | A013034643-1g |
5-Chloro-2-fluorophenethyl bromide |
1368434-67-6 | 97% | 1g |
1,534.70 USD | 2021-06-22 | |
Enamine | EN300-1898375-2.5g |
2-(2-bromoethyl)-4-chloro-1-fluorobenzene |
1368434-67-6 | 2.5g |
$1650.0 | 2023-09-18 | ||
Enamine | EN300-1898375-5.0g |
2-(2-bromoethyl)-4-chloro-1-fluorobenzene |
1368434-67-6 | 5g |
$2981.0 | 2023-06-01 | ||
Alichem | A013034643-250mg |
5-Chloro-2-fluorophenethyl bromide |
1368434-67-6 | 97% | 250mg |
504.00 USD | 2021-06-22 | |
Alichem | A013034643-500mg |
5-Chloro-2-fluorophenethyl bromide |
1368434-67-6 | 97% | 500mg |
831.30 USD | 2021-06-22 | |
Enamine | EN300-1898375-0.05g |
2-(2-bromoethyl)-4-chloro-1-fluorobenzene |
1368434-67-6 | 0.05g |
$707.0 | 2023-09-18 | ||
Enamine | EN300-1898375-0.1g |
2-(2-bromoethyl)-4-chloro-1-fluorobenzene |
1368434-67-6 | 0.1g |
$741.0 | 2023-09-18 | ||
Enamine | EN300-1898375-5g |
2-(2-bromoethyl)-4-chloro-1-fluorobenzene |
1368434-67-6 | 5g |
$2443.0 | 2023-09-18 | ||
Enamine | EN300-1898375-0.5g |
2-(2-bromoethyl)-4-chloro-1-fluorobenzene |
1368434-67-6 | 0.5g |
$809.0 | 2023-09-18 |
2-(2-bromoethyl)-4-chloro-1-fluorobenzene 関連文献
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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6. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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8. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
2-(2-bromoethyl)-4-chloro-1-fluorobenzeneに関する追加情報
Chemical Profile of 2-(2-bromoethyl)-4-chloro-1-fluorobenzene (CAS No. 1368434-67-6)
2-(2-bromoethyl)-4-chloro-1-fluorobenzene, identified by its Chemical Abstracts Service number CAS No. 1368434-67-6, is a specialized organic compound that has garnered attention in the field of medicinal chemistry and pharmaceutical research. This aromatic benzene derivative features a unique structural configuration, incorporating both bromo and chloro substituents along with a fluorine atom, which collectively contribute to its distinct chemical properties and potential applications.
The molecular structure of 2-(2-bromoethyl)-4-chloro-1-fluorobenzene consists of a benzene ring substituted at the 2-position with a 2-bromoethyl group, at the 4-position with a chloro group, and at the 1-position with a fluorine atom. This specific arrangement imparts a high degree of reactivity, making it a valuable intermediate in the synthesis of more complex molecules. The presence of halogen atoms enhances its utility in cross-coupling reactions, which are fundamental to modern drug discovery processes.
In recent years, the pharmaceutical industry has increasingly leveraged halogenated aromatic compounds like 2-(2-bromoethyl)-4-chloro-1-fluorobenzene due to their role in generating bioactive molecules with enhanced metabolic stability and improved binding affinity to biological targets. The compound's dual bromo and chloro functionalities provide multiple sites for selective modifications, enabling chemists to fine-tune its pharmacological properties. This flexibility has been exploited in the development of novel therapeutic agents targeting various diseases, including cancer and infectious disorders.
One of the most compelling aspects of 2-(2-bromoethyl)-4-chloro-1-fluorobenzene is its potential as a building block in medicinal chemistry. Researchers have utilized this compound to synthesize kinase inhibitors, which are critical in oncology treatments. For instance, studies have demonstrated its utility in generating small-molecule inhibitors that disrupt aberrant signaling pathways in cancer cells. The fluorine atom, in particular, has been shown to improve the lipophilicity and binding interactions of drug candidates, a phenomenon known as "fluorine effect." This effect is widely recognized for its ability to enhance drug efficacy and reduce off-target effects.
The synthesis of 2-(2-bromoethyl)-4-chloro-1-fluorobenzene typically involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to introduce the desired substituents onto the benzene core. These techniques ensure high yields and purity, which are essential for pharmaceutical applications. The compound's stability under various reaction conditions makes it a reliable precursor for further derivatization.
Recent advancements in computational chemistry have further highlighted the significance of 2-(2-bromoethyl)-4-chloro-1-fluorobenzene as a pharmacophore. Molecular modeling studies have predicted its interactions with biological targets, providing insights into how structural modifications can optimize its pharmacological profile. These computational approaches complement experimental work by allowing rapid screening of potential analogs, thereby accelerating the drug discovery pipeline.
The role of halogenated aromatics in medicinal chemistry is well-documented, and CAS No. 1368434-67-6 exemplifies this trend. The compound's versatility has been showcased in numerous patents and scientific publications, where it has been used to develop novel scaffolds for therapeutic agents. Its incorporation into drug candidates has led to improved pharmacokinetic profiles and enhanced therapeutic outcomes in preclinical studies. These findings underscore its importance as a key intermediate in modern drug development.
As research continues to evolve, the applications of 2-(2-bromoethyl)-4-chloro-1-fluorobenzene are expected to expand further. Emerging fields such as immunotherapy and gene editing may benefit from its unique chemical properties. By serving as a versatile intermediate, this compound continues to play a pivotal role in bridging the gap between laboratory discoveries and clinical applications.
In conclusion, 2-(2-bromoethyl)-4-chloro-1-fluorobenzene (CAS No. 1368434-67-6) represents a significant advancement in medicinal chemistry. Its structural features and reactivity make it an indispensable tool for synthesizing novel therapeutic agents. As ongoing research uncovers new applications for this compound, its importance in pharmaceutical development is set to grow even further.
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